2-Bromo-5-iodophenylacetic acid

Description

The exact mass of the compound 2-(2-Bromo-5-iodophenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-iodophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-iodophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

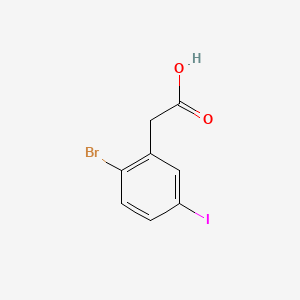

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMODYPOLXKNLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261680-97-0 | |

| Record name | 2-(2-bromo-5-iodophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-iodophenylacetic Acid

This guide provides an in-depth technical overview of the spectroscopic methodologies and data interpretation for 2-Bromo-5-iodophenylacetic acid. It is intended for researchers, scientists, and professionals in drug development who are working with halogenated phenylacetic acid derivatives and require a robust framework for structural elucidation and purity assessment. This document emphasizes the causal relationships in experimental design and the principles of data validation, reflecting field-proven insights for reliable analytical outcomes.

Introduction

2-Bromo-5-iodophenylacetic acid is a halogenated aromatic carboxylic acid. The presence of two different heavy halogens (bromine and iodine) on the phenyl ring, in addition to the carboxylic acid moiety, results in a unique electronic environment that is reflected in its spectroscopic signatures. Accurate characterization of this molecule is paramount for its application in synthetic chemistry and drug discovery, where precise structural confirmation and impurity profiling are essential. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage predicted data and experimental data from structurally analogous compounds to provide a comprehensive analytical framework.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-5-iodophenylacetic acid, both ¹H and ¹³C NMR are critical for confirming the substitution pattern of the aromatic ring and the integrity of the acetic acid side chain.

Experimental Protocol: Acquiring NMR Spectra

1. Sample Preparation:

- Weigh approximately 5-10 mg of the 2-Bromo-5-iodophenylacetic acid sample.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, the carboxylic acid proton may exchange with residual water or be broad. For observing the carboxylic acid proton, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are preferable.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Acquisition:

- Acquire the spectrum on a 400 MHz or higher field spectrometer.

- Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

- A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.

- This is a less sensitive nucleus, so a greater number of scans and a longer acquisition time will be required compared to ¹H NMR.

- A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

Data Interpretation and Expected Spectra

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically downfield and often broad due to hydrogen bonding and exchange. |

| ~7.8 | Doublet | 1H | H-6 | This proton is ortho to the iodine and will be deshielded. It will be split by H-4. |

| ~7.6 | Doublet of doublets | 1H | H-4 | This proton is between the bromine and iodine and will be split by H-3 and H-6. |

| ~7.4 | Doublet | 1H | H-3 | This proton is ortho to the bromine and will be split by H-4. |

| ~3.8 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the aromatic ring and the carbonyl group. |

Reference ¹H NMR Data: 2-Bromophenylacetic acid [1]

For comparison, the spectrum of 2-Bromophenylacetic acid provides a baseline for the chemical shifts of the aromatic and methylene protons without the influence of the iodine atom.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is characteristically downfield. |

| ~141 | C-2 | The carbon bearing the bromine atom. |

| ~139 | C-4 | Aromatic CH. |

| ~135 | C-1 | The carbon attached to the acetic acid side chain. |

| ~131 | C-6 | Aromatic CH. |

| ~129 | C-3 | Aromatic CH. |

| ~95 | C-5 | The carbon bearing the iodine atom, which is significantly shielded by the heavy atom effect. |

| ~40 | -CH₂- | The methylene carbon. |

Reference ¹³C NMR Data: 2-bromo-2-methylpropane [2]

The chemical shift of a carbon attached to a bromine is typically around 62.5 ppm in this reference compound, which helps in assigning the carbon attached to the bromine in our target molecule.[2] The general chemical shift range for sp² carbons in aromatic rings is between 100-150 ppm.[3]

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Bromo-5-iodophenylacetic acid, the key functional groups are the carboxylic acid and the substituted benzene ring.

Experimental Protocol: Acquiring an IR Spectrum

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.

- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Spectrum Acquisition:

- Record the spectrum, typically in the range of 4000-400 cm⁻¹.

- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- Perform a background scan of the clean ATR crystal before running the sample.

Data Interpretation and Expected Spectrum

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | O-H stretch | The carboxylic acid O-H stretch is very broad due to hydrogen bonding. |

| ~1700 | Strong | C=O stretch | The carbonyl stretch of the carboxylic acid is a strong, sharp peak. |

| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic ring stretching vibrations. |

| ~1400 | Medium | C-O-H bend | In-plane bending of the carboxylic acid O-H. |

| ~1250 | Medium | C-O stretch | Carboxylic acid C-O stretching. |

| ~800-600 | Strong | C-Br, C-I stretch | Carbon-halogen stretches appear in the fingerprint region. |

Reference IR Data: Benzoic Acid [4]

The IR spectrum of benzoic acid shows the characteristic broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹, which are key features we expect to see in the spectrum of 2-Bromo-5-iodophenylacetic acid.[4]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can give clues about the structure.

Experimental Protocol: Acquiring a Mass Spectrum

1. Sample Preparation:

- Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

2. Mass Spectrum Acquisition (Electrospray Ionization - ESI):

- Infuse the sample solution into the ESI source.

- Acquire the spectrum in both positive and negative ion modes.

- Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.

- Positive ion mode may yield [M+H]⁺ or [M+Na]⁺ adducts.

- Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Data Interpretation and Expected Spectrum

Molecular Weight:

-

Monoisotopic Mass: 339.8596 Da

Predicted Mass Spectrum Data (from PubChemLite for 2-(5-bromo-2-iodophenyl)acetic acid) [5]

| Adduct | m/z |

| [M-H]⁻ | 338.85232 |

| [M+H]⁺ | 340.86688 |

| [M+Na]⁺ | 362.84882 |

Isotopic Pattern: A key feature in the mass spectrum of this compound will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). This will result in a characteristic pattern of peaks for the molecular ion and any fragments containing bromine. The [M] and [M+2] peaks will have nearly equal intensity due to the bromine atom.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the spectroscopic analysis of 2-Bromo-5-iodophenylacetic acid.

Caption: Integrated workflow for the spectroscopic analysis of 2-Bromo-5-iodophenylacetic acid.

Conclusion

References

-

PubChemLite. 2-(5-bromo-2-iodophenyl)acetic acid (C8H6BrIO2). [Link]

-

PubChem. 2-Bromophenylacetic acid. [Link]

-

PubChemLite. 2-(5-bromo-2-iodophenyl)acetic acid (C8H6BrIO2). [Link]

-

Records of Natural Products. Supporting Information. [Link]

-

American Elements. 2-Bromo-5-iodobenzaldehyde. [Link]

- Google Patents. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.

- Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

-

NIST WebBook. α-Bromophenylacetic acid. [Link]

-

PubChemLite. 2-bromo-5-iodophenol (C6H4BrIO). [Link]

-

IQ-USP. 13.18 Carbon-13 NMR. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

-

Oakwood Chemical. 2-(2-Iodophenyl)acetic acid. [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

Sources

- 1. 2-Bromophenylacetic acid(18698-97-0) 1H NMR [m.chemicalbook.com]

- 2. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. iq.usp.br [iq.usp.br]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - 2-(5-bromo-2-iodophenyl)acetic acid (C8H6BrIO2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Reactivity & Stability Profile of 2-Bromo-5-iodophenylacetic acid

[1]

Executive Summary

2-Bromo-5-iodophenylacetic acid is a high-value bifunctional scaffold in medicinal chemistry.[1] Its utility lies in its orthogonal reactivity : it possesses three distinct reactive sites—a carboxylic acid, an aryl iodide, and an aryl bromide—that can be functionalized sequentially.

This guide defines the operational parameters for exploiting this orthogonality. The central thesis is that the C5–Iodine bond serves as the primary entry point for cross-coupling due to favorable bond dissociation energy (BDE) and steric accessibility, while the C2–Bromine bond remains inert until activated, effectively acting as a latent handle.

Part 1: Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule features a 1,2,4-substitution pattern on the benzene ring. This specific arrangement dictates the steric and electronic environment for all subsequent reactions.

-

Site A (C1-Side Chain): The acetic acid moiety (

) is an acidic handle.[1] In many organometallic protocols, this proton must be masked (esterified) to prevent catalyst poisoning or protodeborylation. -

Site B (C2-Bromine): Positioned ortho to the acetic acid side chain.[1] This position is sterically congested .[1] The proximity of the methylene bridge (

) creates a significant barrier to oxidative addition, protecting this site during initial transformations. -

Site C (C5-Iodine): Positioned meta to the side chain and para to the bromine.[1] This position is sterically exposed and electronically activated.[1] The C–I bond is the weakest bond on the ring, making it the kinetic sweet spot for palladium insertion.

Physicochemical Data Table

Data aggregated from predicted models and analogous dihalo-phenylacetic acid derivatives.

| Property | Value / Characteristic | Operational Implication |

| Molecular Formula | MW: 340.94 g/mol | |

| Predicted pKa | Exists as carboxylate anion at physiological pH.[1] | |

| Bond Dissociation Energy | C–I: ~65 kcal/mol C–Br: ~81 kcal/mol | Critical: C–I cleaves ~1000x faster than C–Br in Pd(0) oxidative addition.[1] |

| Solubility | DMSO, Methanol, EtOAc | Poor solubility in non-polar alkanes (Hexane). |

| Appearance | Off-white to beige solid | Discoloration indicates iodine liberation (photolysis).[1] |

Part 2: Stability Matrix & Degradation Pathways[1]

The stability of this molecule is governed by two vectors: Benzylic Oxidation and Photolytic Dehalogenation .

Photolytic Instability (The Iodine Risk)

Aryl iodides are inherently photosensitive. Exposure to UV or intense visible light can induce homolytic cleavage of the C–I bond, generating an aryl radical.

-

Mechanism:

-

Observation: Samples turning yellow/brown indicate the formation of molecular iodine (

). -

Mitigation: Store in amber vials under inert atmosphere (Argon/Nitrogen) at

.

Benzylic Oxidation

The methylene group (

Part 3: Differential Reactivity (The Core Logic)

The primary value of this scaffold is the ability to perform Iterative Cross-Coupling . The reactivity order is strictly defined by the rate of Oxidative Addition (OA) to Palladium(0).

The Reactivity Hierarchy

-

Fastest: C5–Iodine (Weak bond, sterically open).[1]

-

Intermediate: C2–Bromine (Stronger bond, sterically hindered by ortho-group).[1]

-

Slowest: C–Cl (if present) or C–H activation.[1]

Visualization: Site-Selectivity Map

The following diagram illustrates the logical flow of functionalization.

Figure 1: Sequential functionalization logic. The C5-Iodine reacts under mild conditions, leaving the C2-Bromine intact for subsequent steps.

Part 4: Experimental Protocols

Protocol A: Methyl Ester Protection (Recommended First Step)

Why: The free carboxylic acid can interfere with base-sensitive cross-couplings and complicates purification.[1] Converting to the methyl ester increases lipophilicity and protects the acid.

-

Dissolution: Dissolve 2-Bromo-5-iodophenylacetic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

-

Catalysis: Add concentrated

(0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at -

Reflux: Heat to reflux (

) for 2–4 hours. Monitor by TLC (the ester will have a significantly higher -

Workup: Concentrate in vacuo, dilute with EtOAc, wash with saturated

(to remove acid traces), then Brine. Dry over

Protocol B: Regioselective Suzuki Coupling at C5-Iodine

Why: This protocol targets the Iodine specifically. We use a "ligand-free" or simple

Reagents:

-

Substrate: Methyl 2-bromo-5-iodophenylacetate (1.0 equiv)[1]

-

Boronic Acid:

(1.1 equiv)[1] -

Catalyst:

(3-5 mol%)[1] -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: DME/Water or Toluene/Water (4:1 ratio)[1]

Step-by-Step:

-

Degassing (Crucial): Sparge the solvent mixture with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.[1]

-

Assembly: In a reaction vial, combine the substrate, boronic acid, and catalyst. Add the degassed solvent and base.

-

Reaction: Stir at

.-

Note: Do not exceed

.[1] Higher temperatures increase the risk of oxidative addition into the C-Br bond.

-

-

Monitoring (Self-Validation): Check TLC/LCMS at 1 hour.

-

Success Metric: Disappearance of starting material (Iodide) with retention of the Bromine signal in MS (look for the characteristic 1:1 isotopic pattern of Br in the product mass).

-

-

Purification: Standard silica chromatography.[1]

Part 5: Handling & Safety (MSDS Highlights)

| Hazard Category | Classification | Handling Requirement |

| Skin/Eye Irritant | Category 2/2A | Wear nitrile gloves and safety glasses.[1] Acidic dust is corrosive to mucous membranes.[1] |

| Storage | Light Sensitive | Store in amber glass.[1] Keep tightly sealed to prevent oxidation.[1] |

| Waste | Halogenated Organic | Do not mix with general organic waste.[1] Dispose of as halogenated waste (high cost stream).[1] |

References

-

Suzuki-Miyaura Coupling Selectivity (General Principles)

-

Regioselectivity in Polyhalogenated Arenes

- Detailed analysis of site-selective coupling in mixed halogen systems.

- Langer, P. (2010). "Regioselective Suzuki Couplings of Polyhalogenated Arenes.

-

(Contextual citation for general principle).

-

Compound Data & Safety (Analogous Isomer)

-

Physical Properties of Phenylacetic Acids

- PubChem Compound Summary for Phenylacetic Acid deriv

-

National Library of Medicine (NIH).[1]

Unlocking New Frontiers in Research: A Technical Guide to the Potential Applications of 2-Bromo-5-iodophenylacetic Acid

Abstract

2-Bromo-5-iodophenylacetic acid is a uniquely functionalized chemical scaffold poised to accelerate innovation across multiple scientific disciplines. Its di-halogenated phenylacetic acid core presents a strategic advantage for researchers, particularly in the fields of medicinal chemistry, chemical biology, and materials science. The orthogonal reactivity of the bromo and iodo substituents allows for selective and sequential chemical modifications, providing a robust platform for the synthesis of complex molecular architectures. This guide explores the foundational chemical principles of 2-Bromo-5-iodophenylacetic acid and delineates its potential research applications, offering insights into its role as a versatile building block in drug discovery and the development of novel functional materials.

Introduction: The Strategic Advantage of 2-Bromo-5-iodophenylacetic Acid in Modern Synthesis

In the landscape of chemical synthesis, the strategic selection of starting materials is paramount to the efficient construction of novel molecules.[1] 2-Bromo-5-iodophenylacetic acid emerges as a highly valuable building block due to the distinct reactivity of its two halogen atoms. This "orthogonal functionalization" capability allows for a programmed, stepwise approach to molecular elaboration, where the more reactive iodine can be selectively targeted in cross-coupling reactions while the bromine atom is preserved for subsequent transformations.[2] This intrinsic property minimizes the need for complex protection-deprotection schemes, streamlining synthetic pathways and enhancing overall efficiency.

The phenylacetic acid moiety itself is a well-established pharmacophore found in numerous biologically active compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4][5][6][7] The carboxylic acid group provides a convenient handle for further derivatization, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This confluence of a proven bioactive scaffold with the synthetic versatility of a di-halogenated aromatic ring positions 2-Bromo-5-iodophenylacetic acid as a compound of significant interest for contemporary research endeavors.

Core Physicochemical and Structural Data

A comprehensive understanding of a molecule's fundamental properties is essential for its effective application. The key physicochemical data for 2-Bromo-5-iodophenylacetic acid are summarized below.

| Property | Value |

| Molecular Formula | C₈H₆BrIO₂ |

| Molecular Weight | 340.94 g/mol |

| CAS Number | 702641-01-8 |

| Appearance | Likely an off-white to pale yellow solid |

| SMILES | O=C(O)CC1=CC(I)=CC(Br)=C1 |

| InChI Key | HRLIMSANESJAIA-UHFFFAOYSA-N |

Data sourced from publicly available chemical databases.

Potential Research Applications in Medicinal Chemistry and Drug Discovery

The structural attributes of 2-Bromo-5-iodophenylacetic acid make it a compelling starting point for the discovery of new therapeutic agents. Its applications can be broadly categorized into its use as a scaffold for generating libraries of diverse compounds and as a fragment for targeted drug design.

A Versatile Scaffold for Anti-Inflammatory and Analgesic Drug Development

The phenylacetic acid core is a cornerstone in the development of anti-inflammatory and analgesic drugs.[3][4][5][6] The mechanism of action for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The ability to systematically modify the phenylacetic acid scaffold allows for the fine-tuning of inhibitory potency and selectivity.

2-Bromo-5-iodophenylacetic acid provides a unique opportunity to explore the chemical space around this privileged scaffold. Through sequential and selective cross-coupling reactions, a diverse array of substituents can be introduced at the 2- and 5-positions of the phenyl ring, leading to the generation of novel analogues with potentially improved efficacy and safety profiles.

Diagram 1: Conceptual Workflow for NSAID Analogue Synthesis

Caption: A streamlined workflow for generating novel NSAID candidates.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds for challenging biological targets.[8][9][10][11][12] This approach involves screening small, low-molecular-weight compounds ("fragments") that typically exhibit weak but efficient binding to the target protein. These initial hits are then elaborated and optimized to develop high-affinity ligands.

2-Bromo-5-iodophenylacetic acid is an ideal candidate for an FBDD screening library. Its relatively small size and well-defined chemical functionalities allow it to probe specific interactions within a protein's binding site. The bromo and iodo groups serve as vectors for subsequent fragment growing or linking strategies, providing a clear and efficient path from a low-affinity fragment to a potent lead compound.

Diagram 2: Fragment-Based Drug Discovery (FBDD) Approach

Caption: The role of the title compound in a typical FBDD workflow.

Synthesis of Novel Enzyme Inhibitors and Bioactive Heterocycles

The phenylacetic acid scaffold is not limited to anti-inflammatory agents; it is also found in inhibitors of other enzymes, such as aldose reductase and tyrosinase.[13][14] Furthermore, halogenated aromatic compounds are precursors to a wide variety of heterocyclic structures, many of which exhibit significant biological activity.[15]

The reactivity of 2-Bromo-5-iodophenylacetic acid can be harnessed to construct novel heterocyclic systems. For instance, intramolecular cyclization reactions following functionalization of the carboxylic acid and the aromatic ring can lead to the formation of lactones, lactams, and other fused ring systems. These new chemical entities can then be screened for a wide range of biological activities.

Experimental Protocols: Harnessing the Synthetic Potential

The true value of 2-Bromo-5-iodophenylacetic acid lies in its synthetic versatility. The following protocols provide detailed, step-by-step methodologies for key transformations that are central to its application.

Protocol for Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[16][17][18][19][20] The higher reactivity of the carbon-iodine bond allows for selective coupling at the 5-position of 2-Bromo-5-iodophenylacetic acid.

Objective: To selectively couple an arylboronic acid at the 5-position of 2-Bromo-5-iodophenylacetic acid.

Materials:

-

2-Bromo-5-iodophenylacetic acid (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a flame-dried round-bottom flask, add 2-Bromo-5-iodophenylacetic acid, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate and triphenylphosphine to the flask.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Selective Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation in the synthesis of many natural products and pharmaceuticals.[21][22][23][24][25]

Objective: To selectively couple a terminal alkyne at the 5-position of 2-Bromo-5-iodophenylacetic acid.

Materials:

-

2-Bromo-5-iodophenylacetic acid (1.0 eq)

-

Terminal alkyne (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

-

Copper(I) iodide (CuI, 0.05 eq)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve 2-Bromo-5-iodophenylacetic acid in a mixture of THF and TEA in a flame-dried Schlenk flask.

-

Degas the solution by bubbling with argon for 15 minutes.

-

Add copper(I) iodide and bis(triphenylphosphine)palladium(II) dichloride to the reaction mixture.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature for 8-12 hours, or until TLC indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Future Perspectives and Conclusion

2-Bromo-5-iodophenylacetic acid represents a powerful and underexplored tool for chemical innovation. Its unique structural features provide a clear pathway for the efficient synthesis of complex and diverse molecular architectures. The potential applications outlined in this guide, from the development of next-generation anti-inflammatory drugs to the discovery of novel enzyme inhibitors through fragment-based approaches, underscore its significance. As researchers continue to seek out versatile and strategically functionalized building blocks, 2-Bromo-5-iodophenylacetic acid is poised to become an invaluable asset in the pursuit of scientific advancement.

References

- Welch, W. M., et al. (1984). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives. Journal of Medicinal Chemistry, 27(11), 1508-1515.

- Kuchar, M., et al. (1988). [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. Ceskoslovenska Farmacie, 37(8), 344-349.

- Misaka, E., et al. (1984). Phenylacetic acid derivatives, their preparation and compositions containing them. U.S.

- Nawrot, B., et al. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 25(23), 5576.

- Arborpharmchem. (2025, July 10).

- Malamas, M. S., et al. (2011). Discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach. Bioorganic & Medicinal Chemistry Letters, 21(24), 7343-7347.

- Scribd.

- Yele, S., et al. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Microbiology, 12, 688339.

- Perna, F. M., et al. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 30(15), 1234.

- Dong, J., et al. (2017). Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 139(48), 17694-17699.

- Rakowitz, D., et al. (2006). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-193.

- Tanuma, S., et al. (2016). Discovery of a new type of scaffold for the creation of novel tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4389-4395.

- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- Wikipedia. Phenylacetic acid.

- Takeda Chemical Industries, Ltd. (1980). Substituted phenylacetic acid compounds and process for preparation thereof. U.S.

- Ghaffari, M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(21), 6755-6759.

- Knochel, P., et al. (2019). Modular Generation of (Iodinated) Polyarenes Using Triethylgermane as Orthogonal Masking Group.

- Rahman, M. M., et al. (2009). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of the Bangladesh Chemical Society, 22(1), 58-65.

- Organic Chemistry Portal. Sonogashira Coupling.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.

- Lemus, B., et al. (2008). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. Steroids, 73(9-10), 941-952.

- Inventiva Pharma. (2010).

- ResearchGate. (2018).

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Department of Chemistry, University of York. (2023, April 25). ortho-Functionalization of azobenzenes via hypervalent iodine reagents.

- Beilstein-Institut. (2022, March 3).

- University of Northern Iowa. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Singh, A. K., et al. (2015). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics, 53, 584-594.

- Alonso, D. A., & Nájera, C. (2012). Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides. European Journal of Organic Chemistry, 2012(24), 4567-4573.

- ResearchGate. (2025, May 5).

- SciSpace. (n.d.). Structure-based discovery of a new class of enzyme inhibitors.

- Zacuto, M. J., et al. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917-8925.

- ResearchGate. (n.d.). Synthetic methods to access o-iodoaryl compounds.

- Zhdankin, V. V., et al. (2013). Dihaloiodoarenes: α,α-dihalogenation of phenylacetate derivatives. Organic Letters, 15(21), 5550-5553.

- Royal Society of Chemistry. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.

- National Institutes of Health. (2025, September 10). Fragment-based drug discovery: A graphical review.

- Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery.

- Monsanto Company. (1980). Phenyl acetic acid preparation. U.S.

- ARO CHEM EXPORTS. (n.d.). Phenylacetic Acid.

- PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.

- ResearchGate. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry.

- MDPI. (2023, May 24). Decomposition of Small Molecules for Fragment-Based Drug Design.

- Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)

- Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD).

- Organic Chemistry Portal. Suzuki Coupling.

- Longdom Publishing. (n.d.). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development.

Sources

- 1. scribd.com [scribd.com]

- 2. Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 10. exactelabs.com [exactelabs.com]

- 11. drughunter.com [drughunter.com]

- 12. longdom.org [longdom.org]

- 13. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a new type of scaffold for the creation of novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rose-hulman.edu [rose-hulman.edu]

- 18. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]

- 25. rua.ua.es [rua.ua.es]

A Comprehensive Technical Guide to 2-Bromo-5-iodophenylacetic Acid: Synthesis, Potential Applications, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-iodophenylacetic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring both bromine and iodine atoms on the phenyl ring, offers unique opportunities for synthetic diversification and biological activity. This guide provides a detailed overview of the synthesis, potential therapeutic applications, and analytical methodologies for 2-Bromo-5-iodophenylacetic acid, drawing upon established chemical principles and studies of analogous compounds.

Chemical Properties and Structure

| Property | Value | Source |

| Chemical Formula | C₈H₆BrIO₂ | |

| Molecular Weight | 340.94 g/mol | [1] |

| CAS Number | 1261680-97-0 | |

| Alternate CAS | 702641-01-8 | [1] |

| Predicted XLogP3 | 3.6 | |

| Appearance | Solid (predicted) | |

| SMILES | C1=CC(=C(C=C1Br)CC(=O)O)I | |

| InChI | InChI=1S/C8H6BrIO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) |

Synthesis of 2-Bromo-5-iodophenylacetic Acid

A plausible synthetic route to 2-Bromo-5-iodophenylacetic acid involves a multi-step process starting from o-toluidine. This pathway leverages well-established reactions in organic synthesis.

Diagram of the Synthetic Workflow

Caption: Proposed synthetic pathway for 2-Bromo-5-iodophenylacetic acid.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-2-methylaniline (Intermediate B)

This step involves the electrophilic iodination of o-toluidine.

-

Materials: o-toluidine, iodine, sodium bicarbonate, water.

-

Procedure:

-

Dissolve o-toluidine in an aqueous solution of sodium bicarbonate.

-

Slowly add a solution of iodine in water to the mixture with constant stirring at room temperature.

-

Continue stirring for 1.5 hours.[1]

-

The precipitated product, 4-iodo-2-methylaniline, is collected by filtration, washed with water, and dried.

-

Step 2: Synthesis of 2-Bromo-5-iodotoluene (Intermediate D)

This step utilizes a Sandmeyer-type reaction involving diazotization followed by bromination.

-

Materials: 4-iodo-2-methylaniline, sodium nitrite, hydrobromic acid, copper(I) bromide.

-

Procedure:

-

Suspend 4-iodo-2-methylaniline in a cold aqueous solution of hydrobromic acid.

-

Slowly add a chilled aqueous solution of sodium nitrite to the suspension while maintaining a low temperature (0-5 °C) to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Add the cold diazonium salt solution to the cuprous bromide solution. Gas evolution will be observed.

-

The mixture is then warmed to complete the reaction.

-

The product, 2-bromo-5-iodotoluene, can be isolated by extraction with an organic solvent, followed by washing and purification.

-

Step 3: Oxidation of 2-Bromo-5-iodotoluene to 2-Bromo-5-iodophenylacetic Acid (Final Product E)

This final step involves the oxidation of the methyl group to a carboxylic acid.

-

Materials: 2-bromo-5-iodotoluene, a strong oxidizing agent (e.g., potassium permanganate or Jones reagent), acid for workup.

-

Procedure:

-

Dissolve 2-bromo-5-iodotoluene in a suitable solvent.

-

Add the oxidizing agent portion-wise while monitoring the temperature.

-

The reaction mixture is typically heated to drive the reaction to completion.

-

After the reaction is complete, the excess oxidant is quenched, and the mixture is acidified.

-

The product, 2-bromo-5-iodophenylacetic acid, is then isolated by extraction and purified by recrystallization.[2]

-

Potential Biological Activities and Applications in Drug Development

While specific biological data for 2-Bromo-5-iodophenylacetic acid is limited, the activities of structurally related halogenated phenylacetic acids suggest several potential therapeutic applications.

Anti-inflammatory Activity

Halogenated phenylacetic acid derivatives are known to possess anti-inflammatory properties. For instance, Bromfenac, a non-steroidal anti-inflammatory drug (NSAID), is a brominated phenylacetic acid derivative.[3][4] The presence of halogens on the phenyl ring can enhance the anti-inflammatory potency.

-

Hypothesized Mechanism of Action: Like other NSAIDs, 2-Bromo-5-iodophenylacetic acid may inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The bromo and iodo substituents could influence the binding affinity and selectivity for the COX enzymes.

Diagram of a Hypothesized Anti-inflammatory Mechanism

Caption: Potential inhibition of prostaglandin synthesis by 2-Bromo-5-iodophenylacetic acid.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of halogenated phenylacetic acid and phenoxyacetic acid derivatives against various cancer cell lines.[5][6][7] The presence and position of halogen atoms on the aromatic ring can significantly influence the anticancer potency.

-

Potential Mechanisms: The cytotoxic effects could be mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

Halogenated compounds often exhibit antimicrobial properties. Para-bromophenoxyacetic acid has shown inhibitory effects against various bacteria and fungi, with the bromo group appearing to enhance its effectiveness.[8] It is plausible that 2-Bromo-5-iodophenylacetic acid could also possess antimicrobial activity.

-

Potential Modes of Action: Possible mechanisms include disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with DNA and RNA synthesis.[8]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of 2-Bromo-5-iodophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) and a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid group (typically δ 3.5-4.0 ppm). The splitting pattern of the aromatic protons will be complex due to the disubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (δ 110-160 ppm), the methylene carbon, and the carbonyl carbon of the carboxylic acid (δ 170-180 ppm).[1][9] The presence of two different halogen substituents will result in six distinct aromatic carbon signals.[10]

Mass Spectrometry (MS)

The mass spectrum of 2-Bromo-5-iodophenylacetic acid will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and monoisotopic iodine (¹²⁷I).

-

Expected Molecular Ion Peaks:

-

[M]⁺ corresponding to C₈H₆⁷⁹Br¹²⁷IO₂

-

[M+2]⁺ corresponding to C₈H₆⁸¹Br¹²⁷IO₂

-

-

The M⁺ and M+2 peaks should appear with roughly equal intensity, which is a hallmark of a monobrominated compound.[8]

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH), followed by further fragmentation of the halogenated benzyl moiety. A peak at m/z 127 corresponding to I⁺ may also be observed.[11]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the analysis and purification of 2-Bromo-5-iodophenylacetic acid.

-

Typical HPLC Conditions for Aromatic Carboxylic Acids:

-

Column: C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient of an aqueous acidic buffer (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12][13][14]

-

Detection: UV detection, typically in the range of 210-280 nm.

-

Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on the reversed-phase column.[9]

-

Detailed HPLC Protocol (Example)

This protocol is a general guideline and should be optimized for the specific instrument and column used.

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve a known amount of 2-Bromo-5-iodophenylacetic acid in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

UV Detection Wavelength: 254 nm.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 30% B

-

20-25 min: 30% B (re-equilibration)

-

-

-

Data Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Conclusion

2-Bromo-5-iodophenylacetic acid represents a molecule of significant interest for further research and development. While direct studies on this compound are limited, a robust understanding of its synthesis, potential biological activities, and analytical characterization can be extrapolated from the extensive literature on related halogenated phenylacetic acids. The synthetic pathways are accessible through established organic chemistry methodologies, and its structural features suggest promising avenues for exploration in anti-inflammatory, anticancer, and antimicrobial drug discovery. The analytical techniques outlined in this guide provide a solid foundation for the quality control and characterization of this and similar compounds. Further investigation into the specific biological targets and mechanisms of action of 2-Bromo-5-iodophenylacetic acid is warranted to fully elucidate its therapeutic potential.

References

Sources

- 1. 2-BROMO-5-IODOTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Bromfenac, a new nonsteroidal anti-inflammatory drug: relationship between the anti-inflammatory and analgesic activity and plasma drug levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The analgesic and antiinflammatory activity and pharmacologic properties of bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 14. agilent.com [agilent.com]

A Comprehensive Technical Guide to the Solubility of 2-Bromo-5-iodophenylacetic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

2-Bromo-5-iodophenylacetic acid is a halogenated aromatic carboxylic acid. Molecules of this class are pivotal as building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Their utility in multi-step synthetic routes for creating active pharmaceutical ingredients (APIs) and other high-value chemical entities is well-established. The success of any synthesis or formulation process is fundamentally reliant on the solubility of its components. A thorough understanding of the solubility of 2-Bromo-5-iodophenylacetic acid in various organic solvents is therefore not merely academic, but a crucial parameter for reaction design, purification, and formulation development.

This guide provides a detailed exploration of the solubility characteristics of 2-Bromo-5-iodophenylacetic acid. It offers a framework for researchers to assess its solubility through a combination of theoretical understanding and practical experimental protocols.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 2-Bromo-5-iodophenylacetic acid dictates its solubility. Key features include:

-

A Carboxylic Acid Group (-COOH): This functional group is polar and capable of hydrogen bonding, both as a donor and an acceptor. This suggests potential solubility in polar, protic solvents. The acidic nature of this group also implies that its solubility will be significantly enhanced in basic aqueous solutions due to the formation of a highly polar carboxylate salt.

-

A Phenyl Ring: This large, non-polar aromatic ring contributes to the molecule's hydrophobicity, suggesting solubility in non-polar aromatic solvents.

-

Bromo and Iodo Substituents: The presence of these large halogens increases the molecular weight and polarizability of the molecule, influencing its interactions with various solvents.

Based on these structural features, a qualitative solubility profile can be predicted.

Qualitative Solubility Data Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The carboxylic acid group can form strong hydrogen bonds with the alcohol solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can engage in dipole-dipole interactions. |

| Non-Polar Aromatic | Toluene, Benzene | Sparingly Soluble to Soluble | The phenyl ring of the solute can interact favorably with the aromatic solvent via pi-stacking and van der Waals forces. |

| Non-Polar Aliphatic | Hexane, Heptane | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant interaction with non-polar aliphatic solvents. |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble | The acidic carboxylic acid group will be deprotonated by the base to form a highly water-soluble sodium salt.[2][3][4] |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Insoluble | The carboxylic acid will remain in its neutral, less polar form. |

| Water | Water | Sparingly Soluble to Insoluble | The large, non-polar phenyl ring and halogen substituents will likely dominate over the polar carboxylic acid group, leading to low water solubility. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the qualitative and semi-quantitative solubility of 2-Bromo-5-iodophenylacetic acid.

Materials and Equipment:

-

2-Bromo-5-iodophenylacetic acid

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Aqueous solutions: 5% NaOH, 5% NaHCO₃, 5% HCl

-

Deionized water

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 2-Bromo-5-iodophenylacetic acid.

Step-by-Step Procedure:

-

Preparation: Accurately weigh approximately 25 mg of 2-Bromo-5-iodophenylacetic acid and place it into a small, clean, and dry test tube.[3][4]

-

Solvent Addition: Add the selected solvent in small portions, typically starting with 0.25 mL, up to a total of 0.75 mL.[3][4]

-

Mixing: After each addition of the solvent, cap the test tube and vortex it vigorously for at least 30 seconds to ensure thorough mixing.

-

Observation: Carefully observe the mixture. A compound is considered soluble if it completely dissolves, leaving no visible solid particles.

-

Classification:

-

Soluble: If the compound dissolves completely.

-

Sparingly Soluble: If a significant portion of the compound dissolves, but some solid remains.

-

Insoluble: If the compound does not appear to dissolve at all.

-

-

Systematic Testing: It is recommended to follow a systematic approach to testing, starting with water, then moving to acidic and basic aqueous solutions, and finally to a range of organic solvents of varying polarity.[2]

Discussion: Interpreting the Solubility Data

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): The primary intermolecular forces at play will be hydrogen bonding between the carboxylic acid group of the solute and the hydroxyl group of the solvent. The energetic favorability of these interactions is expected to overcome the energy required to break up the crystal lattice of the solid solute, leading to good solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): While these solvents cannot act as hydrogen bond donors, they are effective hydrogen bond acceptors. They will readily accept a hydrogen bond from the carboxylic acid group of 2-Bromo-5-iodophenylacetic acid. Additionally, strong dipole-dipole interactions will contribute to the solvation process.

-

In Non-Polar Solvents (e.g., Toluene, Hexane): In toluene, the aromatic ring of the solvent can interact with the phenyl ring of the solute through pi-pi stacking interactions. However, the polar carboxylic acid group will be disfavored in this non-polar environment. In hexane, the lack of any significant favorable interactions between the solute and the solvent will likely result in very poor solubility.

-

In Aqueous Basic Solutions: The significant increase in solubility in basic solutions is a clear indication of the acidic nature of the carboxylic acid group. The deprotonation to form the carboxylate anion results in a highly polar, ionic species that is readily solvated by water molecules. This property is often exploited in extraction and purification processes.

Conclusion

A comprehensive understanding of the solubility of 2-Bromo-5-iodophenylacetic acid is essential for its effective use in research and development. While quantitative data may require dedicated experimental determination, a robust qualitative and semi-quantitative understanding can be achieved through systematic testing and a solid theoretical framework. The methodologies and principles outlined in this guide provide researchers with the tools to confidently assess the solubility of this important synthetic building block and to make informed decisions in their experimental designs.

References

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

- Vertex AI Search.

- Vertex AI Search.

- Scribd. Experiment 1. Solubility of Organic Compounds | PDF | Solution.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid.

Sources

Strategic Utilization of 2-Bromo-5-iodophenylacetic Acid: A Guide to Divergent Library Synthesis

Executive Summary

2-Bromo-5-iodophenylacetic acid (CAS: 1261680-97-0) represents a high-value scaffold in modern medicinal chemistry, distinguished by its orthogonal halogen reactivity .[1] Unlike symmetrical dihalo-arenes, the significant bond dissociation energy difference between the C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol) bonds allows for highly selective, sequential functionalization.

This guide details the strategic application of this scaffold in the synthesis of privileged heterocycles , specifically 5-substituted oxindoles and indoles. By leveraging the specific reactivity profile of the 5-iodo position for early-stage diversification and the 2-bromo position for late-stage cyclization, researchers can rapidly generate focused small-molecule libraries with high structural complexity.

Structural Analysis & Reactivity Profile

The molecule features three distinct reactive sites, enabling a "Plug-and-Play" approach to drug design:

| Site | Moiety | Reactivity Mode | Strategic Utility |

| Site A | C(5)–I | High Reactivity | Primary site for cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) at room temperature. |

| Site B | C(2)–Br | Latent Reactivity | Requires elevated temperatures or specialized ligands. Ideal for intramolecular cyclization (e.g., Buchwald-Hartwig amidation) to form fused rings. |

| Site C | –CH₂COOH | Acidic/Nucleophilic | Amenable to esterification, amidation, or decarboxylative functionalization. Forms the "head" of the heterocycle. |

The Orthogonal Strategy

The core advantage of this scaffold is the ability to perform a chemoselective cross-coupling at the iodine atom without affecting the bromine atom. This preserves the bromine for a subsequent ring-closing step, effectively locking the molecule into a rigid heterocyclic core (e.g., oxindole) after the diversity element has been introduced.

Key Synthetic Pathways (Visualized)

The following flowchart illustrates the divergent synthesis capabilities of 2-Bromo-5-iodophenylacetic acid.

Figure 1: Divergent synthesis workflow showing selective C-5 functionalization followed by cyclization to bioactive cores.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The choice of catalyst and base is critical to maintain chemoselectivity.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-5

Objective: Introduce an aryl group at the 5-position while retaining the 2-bromo moiety.

Reagents:

-

Substrate: 2-Bromo-5-iodophenylacetic acid (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for mild activity, preventing oxidative addition to C-Br.

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: DME/Water (3:1 v/v) — DME promotes solubility of the acid.

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the substrate, arylboronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed DME and Na₂CO₃ solution via syringe.

-

Reaction: Stir at 60°C for 4–6 hours.

-

Control Point: Do not exceed 80°C. Higher temperatures may initiate coupling at the C-Br site. Monitor by TLC (eluent: 5% MeOH in DCM). The starting material (lower Rf) should disappear, leaving the mono-coupled product.

-

-

Workup: Cool to room temperature. Acidify to pH 3 with 1N HCl (critical to protonate the carboxylic acid for extraction). Extract with EtOAc (3x).

-

Purification: Dry organic layers over MgSO₄ and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: One-Pot Cyclization to 5-Substituted Oxindoles

Objective: Convert the 5-substituted-2-bromophenylacetic acid intermediate into an oxindole scaffold. This proceeds via amide formation followed by intramolecular C-N coupling.

Reagents:

-

Amidation: SOCl₂ (3.0 equiv), then NH₄OH (excess) or Primary Amine (R-NH₂).

-

Cyclization: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 equiv), Dioxane.

Step-by-Step Methodology:

-

Acid Chloride Formation: Dissolve the intermediate from Protocol A in dry DCM. Add SOCl₂ dropwise with a catalytic amount of DMF. Reflux for 1 hour. Concentrate to remove excess SOCl₂.

-

Amide Formation: Redissolve the residue in DCM. Cool to 0°C. Add the amine (or ammonia) and Et₃N. Stir for 1 hour. Perform a standard aqueous workup to isolate the 2-bromo-5-aryl-phenylacetamide.

-

Intramolecular Cyclization:

-

Suspend the amide in dry 1,4-dioxane.

-

Add Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

-

Mechanism Note: Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination of the strained 5-membered ring.

-

Heat to 100°C for 12 hours under Argon.

-

-

Validation: The disappearance of the amide N-H peak in ¹H NMR and the shift of the carbonyl stretch in IR (approx 1700 cm⁻¹) confirms oxindole formation.

Applications in Drug Discovery[2]

Kinase Inhibitor Scaffolds

The oxindole motif derived from this acid is structurally homologous to the core of Sunitinib (Sutent) and Nintedanib . By using 2-bromo-5-iodophenylacetic acid, researchers can synthesize "Reverse-Sunitinib" analogs where the 5-position is modified before the oxindole core is formed, allowing for a wider range of diversity than traditional methods which modify the oxindole after formation.

PROTAC Linker Attachment

The carboxylic acid tail offers a convenient handle for attaching linkers for PROTACs (Proteolysis Targeting Chimeras).

-

Strategy: Perform the Suzuki coupling at C-5 to attach the protein-of-interest ligand.

-

Linker Attachment: Use standard amide coupling (EDC/HOBt) on the acetic acid tail to attach the E3 ligase recruiter.

References

-

Organic Chemistry Portal. (2023). Synthesis of Oxindoles: Intramolecular C-N Coupling. Retrieved from [Link]

-

National Institutes of Health (PMC). (2021). A novel methodology for the efficient synthesis of 3-monohalooxindoles. Retrieved from [Link]

Sources

Methodological & Application

Application of 2-Bromo-5-iodophenylacetic acid as a synthetic building block

An In-Depth Guide to the Application of 2-Bromo-5-iodophenylacetic Acid as a Synthetic Building Block

Introduction: The Strategic Advantage of Orthogonal Halogenation

2-Bromo-5-iodophenylacetic acid is a uniquely functionalized synthetic building block whose value lies in the differential reactivity of its two halogen substituents. The presence of both a bromine and an iodine atom on the same aromatic ring, ortho and para to the acetic acid moiety respectively, allows for a high degree of control in sequential chemical transformations. This guide explores the strategic application of this reagent, focusing on how its distinct electronic and steric properties can be leveraged to construct complex molecular architectures, particularly in the realm of medicinal chemistry and materials science.

The fundamental principle governing the utility of this compound is the disparity in bond strength between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by transition metal catalysts, most notably palladium(0).[1] This reactivity difference enables chemists to perform selective, site-specific cross-coupling reactions, installing a desired substituent at the iodine position while leaving the bromine atom untouched for a subsequent, distinct transformation. This powerful, stepwise approach is the cornerstone of its application in the synthesis of complex, unsymmetrically substituted aromatic compounds.

Core Principle: Chemoselective Reactivity in Cross-Coupling

The ability to selectively functionalize one halogen site in the presence of another is a powerful tool in modern organic synthesis. In 2-Bromo-5-iodophenylacetic acid, the iodine atom serves as the more reactive handle for palladium-catalyzed cross-coupling reactions.

Caption: Preferential oxidative addition pathway for 2-Bromo-5-iodophenylacetic acid.

This inherent reactivity difference allows for a programmed, sequential approach to molecular assembly. The following sections provide detailed protocols for leveraging this principle in two major classes of synthetic transformations.

Application 1: Sequential Suzuki-Miyaura Cross-Coupling

One of the most powerful applications of this building block is in the stepwise synthesis of unsymmetrical bi-aryl and aryl-heteroaryl systems via sequential Suzuki-Miyaura reactions.[2][3] This methodology is invaluable in drug discovery for exploring the structure-activity relationship (SAR) of bi-aryl scaffolds. The general workflow involves an initial, milder coupling at the C-I bond, followed by a second, more forcing coupling at the C-Br bond.

Experimental Workflow for Sequential Suzuki-Miyaura Coupling

Caption: Workflow for sequential Suzuki-Miyaura cross-coupling reactions.

Protocol 1A: Site-Selective Suzuki Coupling at the C-I Position

This protocol details the first coupling reaction targeting the more reactive carbon-iodine bond.

Materials:

-

2-Bromo-5-iodophenylacetic acid (1.0 equiv)

-

Arylboronic Acid 1 (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

-

To a flame-dried Schlenk flask, add 2-Bromo-5-iodophenylacetic acid, Arylboronic Acid 1, and K₂CO₃.

-

Add the palladium catalyst, Pd(PPh₃)₄, under a counter-flow of argon or nitrogen.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 2-Bromo-5-(Aryl-1)phenylacetic acid intermediate.

Protocol 1B: Suzuki Coupling at the C-Br Position

This second protocol utilizes the product from Protocol 1A to functionalize the less reactive carbon-bromine bond.

Materials:

-

2-Bromo-5-(Aryl-1)phenylacetic acid (1.0 equiv)

-

Arylboronic Acid 2 (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane or Toluene, degassed

Procedure:

-

In a procedure analogous to Protocol 1A, combine the bromo-intermediate, Arylboronic Acid 2, K₃PO₄, and the Pd(dppf)Cl₂ catalyst in a Schlenk flask under an inert atmosphere.

-

Add the degassed solvent.

-

Heat the reaction mixture to a higher temperature, typically 100-110°C, with vigorous stirring. The C-Br bond activation requires more energy.

-

Monitor the reaction for completion (typically 12-24 hours).

-

Perform an aqueous work-up as described in Protocol 1A.

-

Purify the final product by flash column chromatography or recrystallization.

| Parameter | Coupling at C-I (Protocol 1A) | Coupling at C-Br (Protocol 1B) | Rationale for Differences |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or similar | The C-Br bond is stronger; a more robust, electron-rich ligand like dppf is often needed to facilitate oxidative addition.[1] |

| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base, which can accelerate the transmetalation step, especially for the less reactive coupling.[4] |

| Temperature | 80-90°C | 100-110°C | Higher thermal energy is required to overcome the activation barrier for C-Br bond cleavage. |

| Boronic Acid | 1.1 - 1.2 equiv | 1.2 - 1.5 equiv | A larger excess may be used to drive the more challenging second coupling to completion. |

Application 2: Synthesis of Fused Heterocyclic Systems

The 2-halo-phenylacetic acid motif is a classic precursor for the synthesis of fused heterocyclic ring systems, which are privileged structures in many biologically active molecules.[5][6] A powerful strategy involves an initial cross-coupling at the C-I position followed by an intramolecular cyclization that engages the ortho-bromo substituent or the acetic acid side chain.

Example: Synthesis of Benzofuran-based Scaffolds via Sonogashira Coupling and Cyclization

This pathway demonstrates the construction of a benzofuran ring, a common core in natural products and pharmaceuticals. The sequence begins with a Sonogashira coupling of a terminal alkyne at the C-I position, followed by an intramolecular reaction to form the furan ring.

Synthetic Pathway to Benzofurans

Caption: Synthetic route to benzofuran derivatives.

Protocol 2: Sonogashira Coupling and Intramolecular Cyclization

Materials:

-

2-Bromo-5-iodophenylacetic acid (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

-

Copper(I) Iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF), degassed

Procedure:

-

To a flame-dried Schlenk flask, add 2-Bromo-5-iodophenylacetic acid, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill with an inert gas three times.

-

Add the anhydrous, degassed solvent, followed by the triethylamine base and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

-

The resulting solution containing the 2-Bromo-5-(alkynyl)phenylacetic acid intermediate can often be used directly in the next step or worked up via standard extraction procedures if isolation is required.

-

For Cyclization: The method for cyclization can vary. A common approach is to add a base like potassium tert-butoxide to the intermediate to facilitate an intramolecular 5-endo-dig cyclization onto the alkyne. Alternatively, specific palladium catalysts can promote the cyclization.

-

After the cyclization reaction is complete, perform an acidic workup to protonate the carboxylate, followed by extraction and purification to yield the benzofuran product, which still contains the bromine atom for further synthetic elaboration.

Conclusion

2-Bromo-5-iodophenylacetic acid is a premier building block for synthetic chemists aiming to construct complex, highly substituted aromatic molecules in a controlled and predictable manner. Its utility stems directly from the orthogonal reactivity of its carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ this reagent to accelerate the synthesis of novel chemical entities for a wide range of applications, from drug discovery to materials science.

References

-

PubChem. (n.d.). 2-(5-bromo-2-iodophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. International Journal of Drug Design and Discovery, 5(2), 1-10. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-iodophenol: Synthesis, Properties, and Applications in Organic Chemistry. Retrieved from [Link]

- Google Patents. (2019). CN109369345A - A kind of preparation method of 2-bromo-5-iodophenol.

-

Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Tüzün, B., et al. (2019). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 24(1), 123. Retrieved from [Link]

-

Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. Retrieved from [Link]

-

Roy, S. (2025). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. University of Texas at El Paso. Retrieved from [Link]

-

Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide. Retrieved from [Link]

- Google Patents. (2021). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.

-

Ali, A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 12(1), 1-9. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

-

Bruno, A., et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 6, 552. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-